

An In-depth Technical Guide on the Initial Clinical Trial Results of Trabedersen

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Compound of Interest

Compound Name: **Trabedersen**

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This technical guide provides a comprehensive overview of the initial clinical trial results for **Trabedersen**, an antisense oligonucleotide designed to inhibit the expression of transforming growth factor-beta 2 (TGF- β 2). The data presented herein is collated from early-phase clinical studies in various solid tumors, offering insights into the agent's safety, efficacy, and mechanism of action.

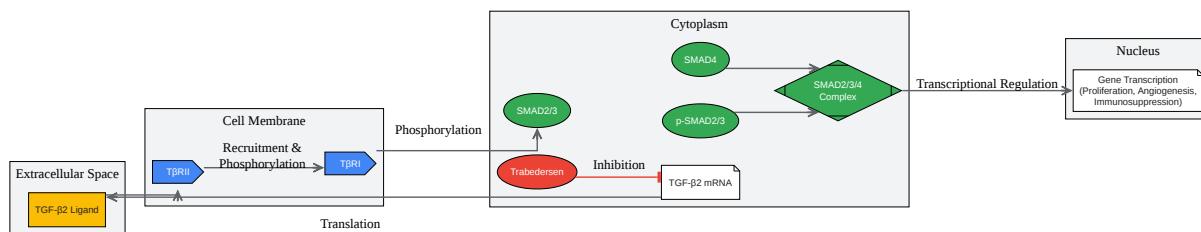
Core Mechanism of Action

Trabedersen is a synthetic antisense oligodeoxynucleotide that specifically targets and binds to the messenger RNA (mRNA) of TGF- β 2, a cytokine often overexpressed in advanced tumors.^[1] This binding action leads to the degradation of the TGF- β 2 mRNA, thereby inhibiting the synthesis of the TGF- β 2 protein.^[1] The subsequent reduction in TGF- β 2 levels is intended to counteract its immunosuppressive effects within the tumor microenvironment and inhibit tumor growth, metastasis, and angiogenesis.^{[1][2][3]}

Signaling Pathway

The transforming growth factor-beta (TGF- β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of tumor progression in later stages.^[4] **Trabedersen** specifically targets the TGF- β 2 isoform. The canonical TGF- β signaling cascade is initiated by the binding of a TGF- β ligand to a type II receptor (T β RII), which then recruits and phosphorylates a type I receptor (T β RI).^{[4][5]} This activated receptor complex

phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), which then form a complex with SMAD4.[4] This SMAD complex translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[4][5]



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Figure 1: Trabedersen's Mechanism of Action within the TGF- β 2 Signaling Pathway.

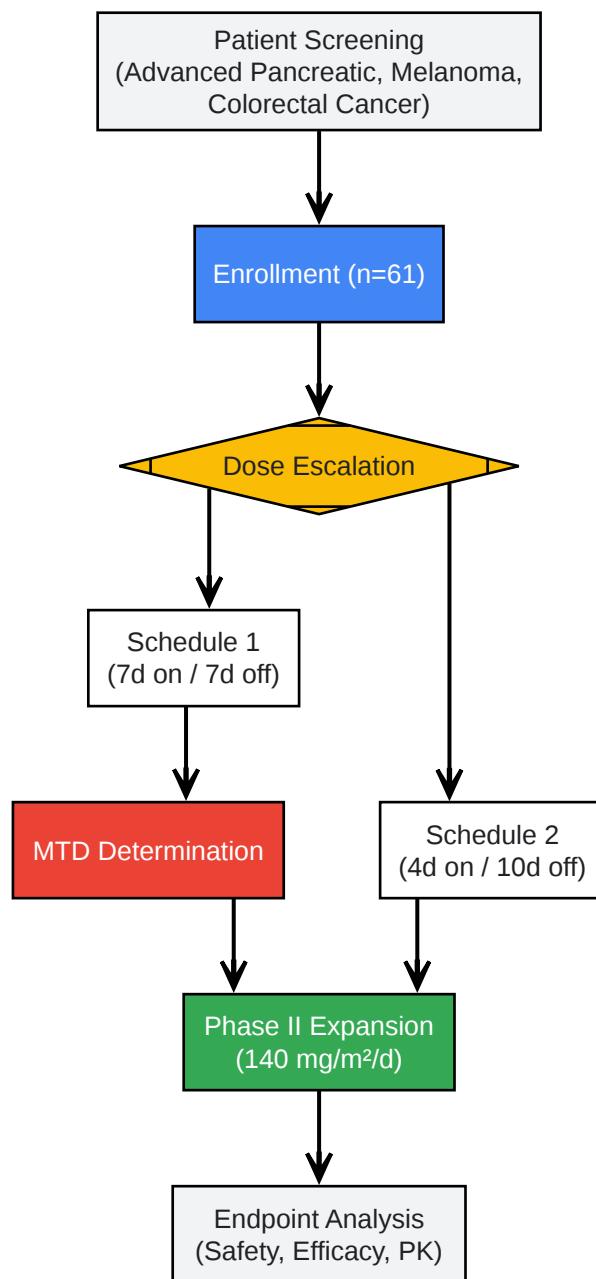
Phase I/II Clinical Trial in Advanced Solid Tumors

An open-label, multi-center, dose-escalation Phase I/II study evaluated the safety and efficacy of intravenously administered **Trabedersen** in patients with advanced pancreatic cancer, malignant melanoma, and colorectal carcinoma.[1][2][6][7]

Experimental Protocol

- Patient Population:** A total of 61 patients were enrolled, including 37 with pancreatic cancer, 19 with malignant melanoma, and 5 with colorectal carcinoma, who had received 2nd to 4th-line therapy.[2][6][7]

- Dosing and Administration: **Trabedersen** was administered intravenously. Two treatment schedules were investigated:
 - Schedule 1: 7 days on, 7 days off.
 - Schedule 2: 4 days on, 10 days off.[1][6] Dose escalation was performed to determine the maximum tolerated dose (MTD).[1]
- Primary Objectives: The primary objectives were to determine the MTD and dose-limiting toxicities (DLTs).[1]
- Secondary Objectives: Secondary objectives included assessing safety, tolerability, pharmacokinetics, and efficacy.[1]



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Figure 2: Experimental Workflow for the Phase I/II Solid Tumor Trial.

Quantitative Data Summary

Indication	Patient Subgroup	Number of Patients (n)	Median Overall Survival (mOS) in Months	95% Confidence Interval (CI)
Pancreatic Cancer	All patients	37	4.9	3.2, 7.1
2nd-line, 140 mg/m ² /d	9	13.4	2.2, 39.7	
Malignant Melanoma	All patients	19	11.4	7.5, 13.9
Last cohort (140 mg/m ² /day)	14	9.3	6.5, 12.2	
Colorectal Cancer	All patients	5	3.0	N/A

Data sourced from ASCO presentations and related publications.[\[1\]](#)[\[6\]](#)

Safety and Tolerability: **Trabedersen** was generally safe and well-tolerated.[\[2\]](#)[\[6\]](#) The most common adverse event was non-serious and transient thrombocytopenia.[\[2\]](#)[\[6\]](#) Serious adverse events possibly related to the treatment were rare and included gastrointestinal hemorrhage and pyrexia.[\[1\]](#)[\[6\]](#) The MTD for the "7 days on, 7 days off" schedule was established at 160 mg/m²/day.[\[1\]](#)[\[6\]](#)

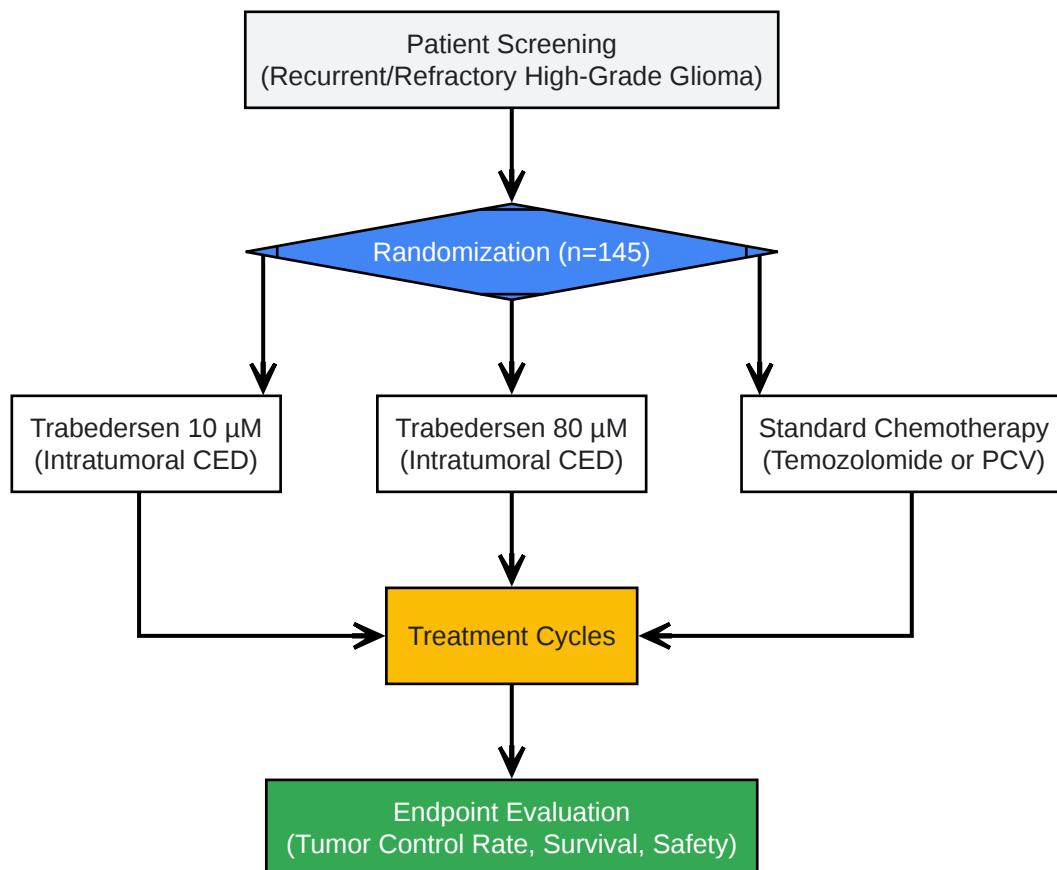
Phase IIb Clinical Trial in High-Grade Glioma

A randomized, open-label, active-controlled, dose-finding Phase IIb study was conducted to evaluate the efficacy and safety of **Trabedersen** in patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma [AA] and glioblastoma multiforme [GBM]).[\[8\]](#)[\[9\]](#)

Experimental Protocol

- Patient Population: 145 patients with recurrent/refractory anaplastic astrocytoma or glioblastoma multiforme were randomized.[\[8\]](#)[\[9\]](#)
- Treatment Arms:

- **Trabedersen** 10 μM
- **Trabedersen** 80 μM
- Standard Chemotherapy (temozolomide or procarbazine/lomustine/vincristine)[8][9]
- Administration: **Trabedersen** was administered intratumorally via convection-enhanced delivery (CED).[8][10]
- Primary Endpoint: The primary endpoint was the 6-month tumor control rate.[8]
- Secondary Endpoints: Secondary endpoints included response at later timepoints, overall survival, and safety.[8][9]



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Figure 3: Experimental Workflow for the Phase IIb High-Grade Glioma Trial.

Quantitative Data Summary

Patient Subgroup	Endpoint	Trabedersen n 10 μ M	Trabedersen n 80 μ M	Standard Chemotherapy	p-value
Anaplastic Astrocytoma (AA)	14-Month Tumor Control Rate	Significant Benefit	-	-	0.0032 (vs. chemo)
2-Year Survival Rate	Trend for Superiority	-	-	-	0.10 (vs. chemo)
Median Overall Survival (mOS)	39.1 months	35.2 months	21.7 months	Not Significant	-
Glioblastoma (GBM)	Response and Survival	Comparable	Comparable	Comparable	-
GBM (\leq 55 years, KPS >80%)	2 and 3-Year Survival	3-fold higher	-	-	N/A (Exploratory)

Data sourced from a publication of the randomized controlled study.[\[8\]](#)[\[9\]](#)

Safety and Tolerability: The frequency of drug-related adverse events was lower in the **Trabedersen** arms compared to standard chemotherapy.[\[8\]](#)[\[9\]](#)

- **Trabedersen** 10 μ M: 27% of patients experienced related adverse events.[\[8\]](#)[\[9\]](#)
- **Trabedersen** 80 μ M: 43% of patients experienced related adverse events.[\[8\]](#)[\[9\]](#)
- Standard Chemotherapy: 64% of patients experienced related adverse events.[\[8\]](#)[\[9\]](#)

Conclusion

The initial clinical trials of **Trabedersen** have demonstrated a manageable safety profile and have shown encouraging signs of efficacy in heavily pre-treated patient populations with

advanced solid tumors, particularly pancreatic cancer and high-grade glioma.[6][7][8] The data from these early-phase studies have provided a strong rationale for further clinical development. The distinct mechanism of action, targeting the immunosuppressive tumor microenvironment via TGF- β 2 inhibition, positions **Trabedersen** as a novel therapeutic strategy in oncology. Future research will likely focus on combination therapies and patient selection based on TGF- β 2 expression levels.

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